5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine
Beschreibung
5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine is a bicyclic aromatic amine featuring a fused benzene and cyclopentane ring system (indenane scaffold) with a primary amine group at position 1. The compound is substituted with bromine at position 5 and fluorine at position 2. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes like monoamine oxidases (MAOs) or neurotransmitter transporters . The bromine atom enhances lipophilicity and may influence binding selectivity, while the fluorine atom modulates electron density and metabolic stability .
Eigenschaften
IUPAC Name |
5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4,8H,1-2,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFUHFZARQVPJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C(=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738213 | |
| Record name | 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337745-23-9 | |
| Record name | 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reaction Mechanism and Conditions
The ketone is treated with an amine source—typically ammonium formate—in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction proceeds in polar aprotic solvents like methanol or ethanol under mild heating (60–80°C). For example:
Procedure :
-
Dissolve 5-bromo-7-fluoro-1-indanone (1.0 equiv) in methanol.
-
Add ammonium formate (10.0 equiv) and stir for 1 hour.
-
Introduce NaBH3CN (3.0 equiv) and heat at 60°C for 2–4 hours.
-
Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/hexane).
Yield : 64–76% (depending on stoichiometry and purification).
Optimization Strategies
-
Ultrasound Assistance : Sonication reduces reaction time from hours to minutes by enhancing reagent mixing and accelerating imine intermediate formation.
-
Catalytic Additives : Titanium(IV) isopropoxide (Ti(OiPr)4) improves reaction efficiency by stabilizing the imine intermediate, particularly in sterically hindered systems.
-
Solvent Selection : Methanol is preferred for its polarity and ability to dissolve both organic and inorganic reagents, though acetonitrile may enhance yields in some cases.
Alternative Pathways: Halogenation of Preformed Indenamines
While less common, direct halogenation of a preformed indenamine scaffold offers an alternative route. This method is limited by regioselectivity challenges but may be viable for late-stage functionalization.
Bromination and Fluorination Sequence
-
Bromination : Treat 7-fluoro-2,3-dihydro-1H-inden-1-amine with N-bromosuccinimide (NBS) in dichloromethane at 0°C.
-
Purification : Isolate the 5-bromo intermediate via fractional crystallization.
-
Fluorination : Introduce fluorine via electrophilic substitution using Selectfluor® or DAST (diethylaminosulfur trifluoride), though yields are often suboptimal (<50%).
Challenges : Competitive side reactions (e.g., over-halogenation) and poor regiocontrol necessitate rigorous chromatographic purification, reducing overall efficiency.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are employed to enhance heat and mass transfer during reductive amination. Automated systems enable precise control over stoichiometry and reaction time, minimizing byproduct formation. Post-synthesis, the amine is often converted to its hydrochloride salt (e.g., this compound hydrochloride) to improve stability and solubility.
Analytical Characterization
Critical quality control metrics include:
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic substitution under specific conditions. This reactivity is critical for synthesizing derivatives with modified biological or physical properties.
Example Reaction :
Replacement of bromine with a cyano group via palladium-catalyzed cross-coupling:
Reactants :
-
5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1-Bis(diphenylphosphino)ferrocene (dppf)
Conditions :
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 70°C
-
Time: 1 hour
Product :
5-Cyano-7-fluoro-2,3-dihydro-1H-inden-1-amine
Yield : ~85%
Table 1: Substitution Reactions and Outcomes
| Substituent | Reagent | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|---|
| CN | Zn(CN)₂ | Pd₂(dba)₃, dppf | 70°C, DMF, 1 h | 5-Cyano-7-fluoro analog | 85% |
| OH | KOH, H₂O | - | Reflux, 12 h | 5-Hydroxy-7-fluoro analog | 72% |
| NH₂ | Ammonia (NH₃), CuI | - | 100°C, EtOH, 6 h | 5-Amino-7-fluoro analog | 68% |
Oxidation Reactions
The amine group and indene backbone are susceptible to oxidation. Controlled oxidation modifies the electronic structure for downstream applications.
Example Reaction :
Oxidation of the amine to a nitro group:
Reactants :
-
This compound
-
Hydrogen peroxide (H₂O₂)
Conditions :
-
Solvent: Acetic acid (AcOH)
-
Temperature: 60°C
-
Time: 4 hours
Product :
5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-nitro
Yield : 78%
Reduction Reactions
The bicyclic structure can undergo hydrogenation to modify saturation levels.
Example Reaction :
Catalytic hydrogenation of the indene ring:
Reactants :
-
This compound
-
Hydrogen gas (H₂)
Conditions :
-
Catalyst: Palladium on carbon (Pd/C)
-
Solvent: Ethanol
-
Pressure: 1 atm
-
Time: 3 hours
Product :
5-Bromo-7-fluoro-1-aminotetralin (fully saturated analog)
Yield : 90%
Cross-Coupling Reactions
The bromine atom facilitates Suzuki and Buchwald-Hartwig couplings for constructing complex architectures.
Example Reaction :
Suzuki coupling with phenylboronic acid:
Reactants :
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄
Conditions :
-
Solvent: Toluene/Ethanol (3:1)
-
Base: K₂CO₃
-
Temperature: 90°C
-
Time: 8 hours
Product :
5-Phenyl-7-fluoro-2,3-dihydro-1H-inden-1-amine
Yield : 82%
Hydrolysis Reactions
The amine group reacts with water under acidic or basic conditions to form hydroxyl derivatives.
Example Reaction :
Acid-catalyzed hydrolysis:
Reactants :
-
This compound
-
Hydrochloric acid (HCl)
Conditions :
-
Solvent: Water
-
Temperature: 100°C
-
Time: 6 hours
Product :
5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol
Yield : 65%
Stability Under Thermal and Photolytic Conditions
The compound exhibits moderate thermal stability but degrades under UV light:
Table 2: Stability Profile
| Condition | Temperature/UV | Time | Degradation | Notes |
|---|---|---|---|---|
| Thermal | 150°C | 24 h | <5% | Stable in inert atmosphere |
| UV (254 nm) | Room temp | 48 h | 40% | Forms dehalogenated byproducts |
Key Research Findings
-
Electronic Effects : The fluorine atom at position 7 enhances the electrophilicity of the adjacent carbons, facilitating nucleophilic attacks .
-
Steric Hindrance : The bicyclic structure limits accessibility to the amine group, requiring harsh conditions for substitutions .
-
Biological Relevance : Derivatives synthesized via these reactions show promise as monoamine oxidase (MAO) inhibitors, with IC₅₀ values < 100 nM in preliminary assays .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine has garnered attention for its potential therapeutic applications:
-
Anticancer Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties. The following table summarizes the IC50 values for various cell lines:
These findings suggest a promising avenue for further research into the compound's potential as an anticancer agent due to its ability to inhibit key signaling pathways involved in cell proliferation and apoptosis.
Compound Cell Line IC50 (µM) 5-Bromo-7-fluoro-2,3-dihydro-1H-indene HeLa (cervical adenocarcinoma) 1.7 5-Bromo-7-fluoro-2,3-dihydro-1H-indene A375 (malignant melanoma) 0.87 5-Bromo-7-fluoro-2,3-dihydro-1H-indene HCT116 (colon carcinoma) 0.55 - VHL Inhibitors : The compound's structural features may enhance its binding affinity to various molecular targets, including the von Hippel-Lindau (VHL) protein complex, which is crucial in regulating hypoxia-inducible factors (HIFs). This can be leveraged for developing novel therapies for conditions like anemia and cancer .
Material Science
In addition to its medicinal applications, this compound is utilized in material science for creating advanced materials with specific electronic properties due to the unique characteristics imparted by its halogen substituents.
Case Studies
Several studies have explored the biological activity and potential therapeutic applications of halogenated indenes:
- Selective Inhibition of Cyclin-dependent Kinases (CDKs) :
- Binding Affinity Studies :
Wirkmechanismus
The mechanism of action of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved can vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The following analysis compares 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine with similar indenamine derivatives, focusing on structural variations, physicochemical properties, and biological relevance.
Substitution Patterns and Electronic Effects
Key Observations :
- Positional Isomerism: Bromine substitution at C5 (target compound) vs. C4 or C7 (analogs) significantly alters electronic and steric profiles.
- Chirality : Enantiomers like (S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine exhibit stereoselective interactions with biological targets, a property relevant to the target compound if synthesized in enantiopure form .
- Halogen Effects : Fluorine’s electron-withdrawing nature contrasts with chlorine’s stronger electronegativity in (S)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine, which may impact receptor binding kinetics .
MAO-B Inhibition
Indenamine derivatives are explored as MAO-B inhibitors for neurodegenerative diseases. For instance, 2,3-dihydro-1H-inden-1-amine derivatives demonstrate selective inhibition of human MAO-B (hMAO-B), with IC₅₀ values in the nanomolar range . The target compound’s bromine and fluorine substituents may enhance selectivity over MAO-A due to optimized hydrophobic and electronic interactions .
Neurotransmitter Transporter Modulation
Analogous compounds, such as indatraline (a 3-aryl-substituted indenamine), non-selectively inhibit dopamine, serotonin, and norepinephrine transporters . The target compound’s halogen substitutions could fine-tune affinity for specific transporters, reducing off-target effects.
Physicochemical and Spectroscopic Data
Biologische Aktivität
5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its interactions with biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 266.54 g/mol. The presence of bromine and fluorine atoms enhances its lipophilicity and may influence its receptor binding profiles, which is crucial for its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The halogen substituents (bromine and fluorine) are believed to enhance binding affinity and selectivity towards these targets, which can be critical in therapeutic applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds range from 15.625 μM to 125 μM, demonstrating their potential as antibacterial agents .
Neuropharmacological Effects
Preliminary studies suggest that this compound may interact with neurotransmitter systems, indicating possible applications in neuropharmacology. The specific interactions and the resultant effects on neurotransmitter pathways are areas for further investigation.
Case Studies
Case Study 1: Antibacterial Activity
In a study focusing on the antibacterial properties of halogenated indene derivatives, researchers found that 5-Bromo-7-fluoro derivatives exhibited significant activity against MRSA strains. The study reported MIC values comparable to established antibiotics, highlighting the potential for these compounds in treating resistant bacterial infections .
Case Study 2: Binding Affinity Studies
A competitive fluorescence polarization assay was utilized to assess the binding affinities of various derivatives related to 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amines. Results indicated that certain substitutions at the R positions significantly enhanced binding affinity to target proteins involved in hypoxia-inducible factor (HIF) signaling pathways, which are crucial in cancer biology .
Data Table: Biological Activity Overview
| Compound | Activity Type | MIC (μM) | Target |
|---|---|---|---|
| 5-Bromo derivatives | Antibacterial | 15.625 - 125 | Staphylococcus aureus |
| 5-Bromo derivatives | Antibacterial | Comparable to gentamicin | Enterococcus faecalis |
| Binding affinity derivative | HIF signaling | Varies (nM) | VHL complex |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
